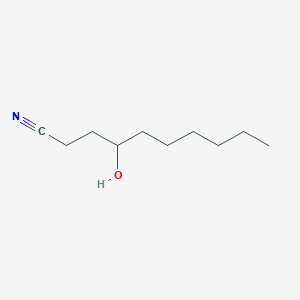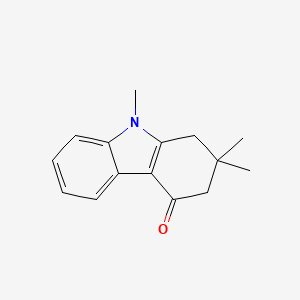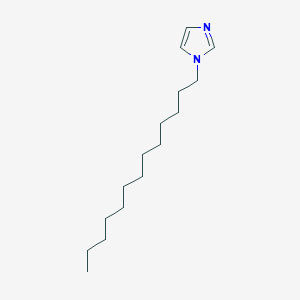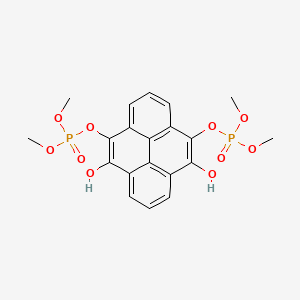
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) is a chemical compound with a complex structure that includes pyrene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
The synthesis of 5,9-dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) typically involves the use of pyrene as the core structure. Various electrophilic aromatic substitutions can be applied to introduce the necessary functional groups. The synthetic routes may include direct or indirect methods, resulting in different substituted pyrenes . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and interactions due to its unique structure.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which 5,9-dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and systems. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) can be compared with other similar compounds, such as:
- 1-Substituted pyrenes
- 1,3,6,8-Tetrasubstituted pyrenes
- 1,6- and 1,8-Disubstituted pyrenes
- 1,3-Disubstituted pyrenes
- 2,7-Disubstituted pyrenes
These compounds share similar core structures but differ in the number and position of substituents, leading to variations in their properties and applications .
Eigenschaften
CAS-Nummer |
15052-44-5 |
|---|---|
Molekularformel |
C20H20O10P2 |
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
(10-dimethoxyphosphoryloxy-5,9-dihydroxypyren-4-yl) dimethyl phosphate |
InChI |
InChI=1S/C20H20O10P2/c1-25-31(23,26-2)29-19-13-9-6-10-14-16(13)15-11(17(19)21)7-5-8-12(15)18(22)20(14)30-32(24,27-3)28-4/h5-10,21-22H,1-4H3 |
InChI-Schlüssel |
OGQUWVNVUCTYSF-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OC1=C(C2=C3C(=CC=C2)C(=C(C4=CC=CC1=C43)OP(=O)(OC)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



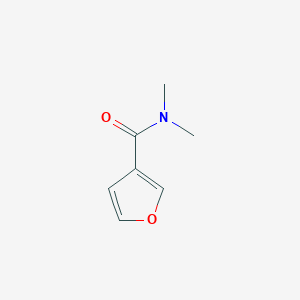


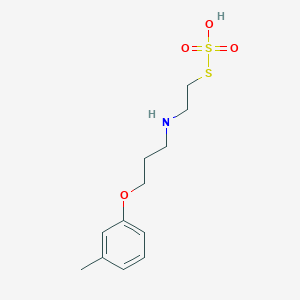
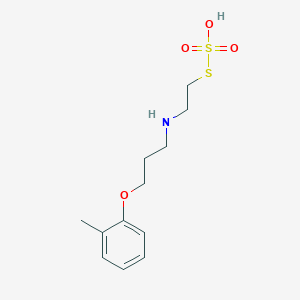
![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)
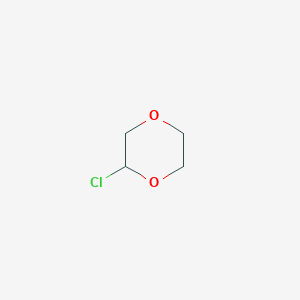
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)
